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For Researchers, Scientists, and Drug Development Professionals

Abstract
Simetride, a piperazine derivative, is a non-narcotic analgesic agent with emerging

significance in oncological research for its capacity to counteract multidrug resistance. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and known biological activities of Simetride. Detailed experimental protocols for its

synthesis and analysis are presented, alongside an exploration of its mechanism of action,

particularly in the context of P-glycoprotein inhibition. All quantitative data are systematically

tabulated for clarity and comparative analysis. Furthermore, key signaling pathways and

experimental workflows are visualized using Graphviz diagrams to facilitate a deeper

understanding of its molecular interactions and research applications.

Chemical Structure and Identification
Simetride is chemically designated as 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine.

[1] Its structure features a central piperazine ring symmetrically substituted with two (2-

methoxy-4-propylphenoxy)acetyl groups.
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Identifier Value

IUPAC Name
1,4-Bis((2-methoxy-4-

propylphenoxy)acetyl)piperazine[1]

SMILES
CCCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C

(=O)COC3=C(C=C(C=C3)CCC)OC)OC[1]

CAS Number 154-82-5[1]

PubChem CID 71622[2]

Molecular Formula C28H38N2O6

Molecular Weight 498.61 g/mol

Exact Mass 498.2730 g/mol

Physicochemical Properties
The physicochemical properties of Simetride are crucial for its formulation, delivery, and

biological activity.

Property Value Reference

Melting Point 128-130 °C

Boiling Point (Predicted) 682.6 ± 55.0 °C

Solubility

Practically insoluble in water

and ethanol; Soluble in

Chloroform (CHCl3)

pKa (Predicted) -1.14 ± 0.70

XLogP3 5

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
8

Rotatable Bond Count 10
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Biological and Pharmacological Properties
Simetride exhibits two primary biological activities: analgesia and the reversal of multidrug

resistance in cancer cells.

Analgesic Activity
Simetride is classified as a non-narcotic analgesic. It is an active ingredient in the combination

drug Kyorin AP2, which also contains anhydrous caffeine, and is used to treat various types of

pain, including low back pain, neuralgia, headache, and menstrual pain. The precise

mechanism of its analgesic action is not extensively detailed in the available literature but is

thought to be distinct from that of opioid analgesics.

Reversal of Multidrug Resistance (MDR)
A significant area of research for Simetride is its ability to reverse resistance to

chemotherapeutic agents, particularly vincristine, in cancer cell lines. This effect is primarily

attributed to its interaction with P-glycoprotein (P-gp), a member of the ATP-binding cassette

(ABC) transporter family.

P-glycoprotein is an efflux pump that actively transports a wide range of anticancer drugs out of

cancer cells, thereby reducing their intracellular concentration and efficacy. This is a primary

mechanism of multidrug resistance (MDR). Simetride is believed to inhibit the function of P-gp,

although the exact molecular interactions are still under investigation. By blocking P-gp,

Simetride effectively increases the intracellular accumulation of chemotherapeutic drugs like

vincristine, restoring their cytotoxic effects in resistant cancer cells.
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Simetride inhibits P-gp, increasing intracellular vincristine levels.

Experimental Protocols
Synthesis of Simetride
A general synthetic route to Simetride involves the reaction of piperazine with a suitable

derivative of (2-methoxy-4-propylphenoxy)acetic acid.

Materials:

Piperazine

2-methoxy-4-propylphenol

Ethyl chloroacetate

Sodium hydride

Anhydrous N,N-Dimethylformamide (DMF)
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Thionyl chloride or Oxalyl chloride

Triethylamine

Dichloromethane (DCM)

Procedure:

Synthesis of (2-methoxy-4-propylphenoxy)acetic acid:

To a solution of 2-methoxy-4-propylphenol in anhydrous DMF, add sodium hydride portion-

wise at 0 °C.

Allow the reaction to stir for 30 minutes.

Add ethyl chloroacetate dropwise and allow the reaction to warm to room temperature and

stir overnight.

Quench the reaction with water and extract with ethyl acetate.

Hydrolyze the resulting ester using aqueous sodium hydroxide, followed by acidification to

yield (2-methoxy-4-propylphenoxy)acetic acid.

Synthesis of (2-methoxy-4-propylphenoxy)acetyl chloride:

Treat (2-methoxy-4-propylphenoxy)acetic acid with an excess of thionyl chloride or oxalyl

chloride in an inert solvent like DCM to form the acid chloride.

Remove the excess reagent under reduced pressure.

Synthesis of Simetride:

Dissolve piperazine and triethylamine in anhydrous DCM.

Add the freshly prepared (2-methoxy-4-propylphenoxy)acetyl chloride dropwise at 0 °C.

Allow the reaction to stir at room temperature overnight.

Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography.

2-methoxy-4-propylphenol
+

Piperazine

Synthesis of
(2-methoxy-4-propylphenoxy)acetic acid

Formation of
(2-methoxy-4-propylphenoxy)acetyl chloride
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Workflow for the synthesis of Simetride.

Analytical Methods
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic

acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve Simetride in a suitable solvent such as acetonitrile or

methanol.

¹H NMR:

Solvent: CDCl₃

Frequency: 400 MHz

Expected Signals: Aromatic protons, methoxy protons, piperazine ring protons, propyl

chain protons, and methylene protons of the acetyl group.

¹³C NMR:

Solvent: CDCl₃

Frequency: 100 MHz

Expected Signals: Aromatic carbons, methoxy carbon, piperazine ring carbons, propyl

chain carbons, carbonyl carbons, and methylene carbons of the acetyl group.

Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

Expected m/z: [M+H]⁺ at approximately 499.28.

Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by

observing characteristic fragment ions corresponding to the loss of side chains and cleavage
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of the piperazine ring.

Conclusion
Simetride is a molecule with established analgesic properties and significant potential as a

chemosensitizing agent in cancer therapy. Its ability to inhibit P-glycoprotein addresses a

critical challenge in oncology, namely multidrug resistance. The synthetic and analytical

protocols provided in this guide offer a foundation for researchers to further investigate the

pharmacological profile of Simetride. Future studies should focus on elucidating the precise

molecular interactions with P-gp, exploring its efficacy in in vivo cancer models, and further

defining the signaling pathways involved in its analgesic effects. Such research will be

instrumental in realizing the full therapeutic potential of Simetride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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